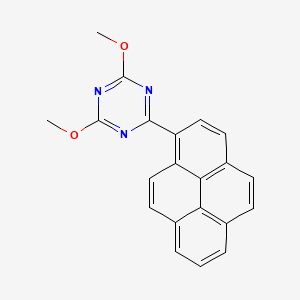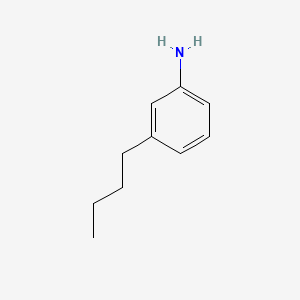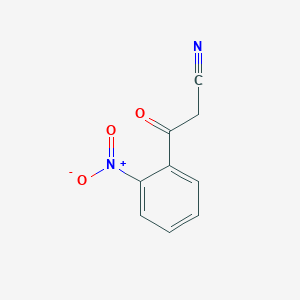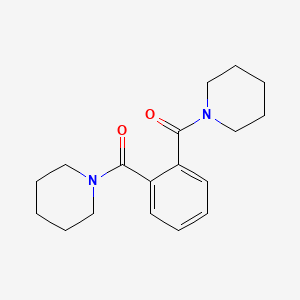
1,3-diisocyanato-2-methylbenzene;ethane-1,2-diol;hexanedioic acid;2-hydroxyethyl prop-2-enoate;propane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1,3-diisocyanato-2-methylbenzene;ethane-1,2-diol;hexanedioic acid;2-hydroxyethyl prop-2-enoate;propane-1,2-diol” is a complex mixture of several distinct chemical entities, each with unique properties and applications. This compound is a combination of aromatic isocyanates, diols, dicarboxylic acids, acrylates, and glycols, making it a versatile material in various fields of chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
1,3-diisocyanato-2-methylbenzene: This compound is synthesized by the phosgenation of 2,6-diaminotoluene.
Ethane-1,2-diol:
Hexanedioic acid:
2-hydroxyethyl prop-2-enoate:
Propane-1,2-diol:
Industrial Production Methods
1,3-diisocyanato-2-methylbenzene: Industrial production involves large-scale phosgenation processes with stringent safety measures due to the toxic nature of phosgene.
Ethane-1,2-diol: Produced in large quantities for use in antifreeze and polyester manufacturing.
Hexanedioic acid: Industrially produced via the oxidation of cyclohexane in the presence of air and nitric acid.
2-hydroxyethyl prop-2-enoate: Manufactured through continuous esterification processes in the presence of acid catalysts.
Propane-1,2-diol: Produced on a large scale using propylene oxide and water under controlled conditions.
化学反応の分析
Types of Reactions
1,3-diisocyanato-2-methylbenzene: Undergoes addition reactions with alcohols and amines to form urethanes and ureas.
Ethane-1,2-diol: Participates in oxidation reactions to form oxalic acid and glycolic acid.
Hexanedioic acid: Undergoes esterification reactions to form esters used in polymer production.
2-hydroxyethyl prop-2-enoate: Polymerizes in the presence of radical initiators to form polyacrylates.
Propane-1,2-diol: Oxidized to lactic acid and pyruvic acid under specific conditions.
Common Reagents and Conditions
1,3-diisocyanato-2-methylbenzene: Reacts with alcohols and amines under mild conditions.
Ethane-1,2-diol: Oxidized using potassium permanganate or nitric acid.
Hexanedioic acid: Esterified using alcohols in the presence of acid catalysts.
2-hydroxyethyl prop-2-enoate: Polymerized using radical initiators like benzoyl peroxide.
Propane-1,2-diol: Oxidized using periodic acid or manganese dioxide.
Major Products
1,3-diisocyanato-2-methylbenzene: Urethanes and ureas.
Ethane-1,2-diol: Oxalic acid, glycolic acid.
Hexanedioic acid: Nylon, esters.
2-hydroxyethyl prop-2-enoate: Polyacrylates.
Propane-1,2-diol: Lactic acid, pyruvic acid.
科学的研究の応用
1,3-diisocyanato-2-methylbenzene: Used in the production of polyurethanes for foams, coatings, and adhesives.
Ethane-1,2-diol: Utilized as a coolant and antifreeze, and in the production of polyester fibers.
Hexanedioic acid: Key component in the manufacture of nylon-6,6 and as a plasticizer.
2-hydroxyethyl prop-2-enoate: Employed in the synthesis of hydrogels, adhesives, and coatings.
Propane-1,2-diol: Used as a solvent, in pharmaceuticals, and as a humectant in cosmetics.
作用機序
1,3-diisocyanato-2-methylbenzene: Reacts with nucleophiles like alcohols and amines to form stable urethane and urea linkages.
Ethane-1,2-diol: Acts as a nucleophile in various organic reactions, forming esters and ethers.
Hexanedioic acid: Undergoes condensation reactions to form polyamides and polyesters.
2-hydroxyethyl prop-2-enoate: Polymerizes through radical mechanisms to form crosslinked networks.
Propane-1,2-diol: Undergoes oxidation to form various organic acids.
類似化合物との比較
1,3-diisocyanato-2-methylbenzene: Compared to other diisocyanates like toluene diisocyanate, it offers different reactivity and mechanical properties in polyurethanes.
Ethane-1,2-diol: Similar to propylene glycol but with different physical properties and toxicity.
Hexanedioic acid: Compared to other dicarboxylic acids like succinic acid, it provides higher melting points and different polymer properties.
2-hydroxyethyl prop-2-enoate: Compared to methyl methacrylate, it offers different hydrophilicity and polymerization characteristics.
Propane-1,2-diol: Similar to ethylene glycol but with different applications and safety profiles.
特性
CAS番号 |
69011-31-0 |
|---|---|
分子式 |
C25H38N2O13 |
分子量 |
574.6 g/mol |
IUPAC名 |
1,3-diisocyanato-2-methylbenzene;ethane-1,2-diol;hexanedioic acid;2-hydroxyethyl prop-2-enoate;propane-1,2-diol |
InChI |
InChI=1S/C9H6N2O2.C6H10O4.C5H8O3.C3H8O2.C2H6O2/c1-7-8(10-5-12)3-2-4-9(7)11-6-13;7-5(8)3-1-2-4-6(9)10;1-2-5(7)8-4-3-6;1-3(5)2-4;3-1-2-4/h2-4H,1H3;1-4H2,(H,7,8)(H,9,10);2,6H,1,3-4H2;3-5H,2H2,1H3;3-4H,1-2H2 |
InChIキー |
UNPLUXUTAIUKEA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1N=C=O)N=C=O.CC(CO)O.C=CC(=O)OCCO.C(CCC(=O)O)CC(=O)O.C(CO)O |
正規SMILES |
CC1=C(C=CC=C1N=C=O)N=C=O.CC(CO)O.C=CC(=O)OCCO.C(CCC(=O)O)CC(=O)O.C(CO)O |
Key on ui other cas no. |
69011-31-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![(9-Oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo-[5,1-B]quinazolin-2-YL)-acetic acid](/img/structure/B1605115.png)
